
Methyl 3,3,3-trifluoropropionate
Overview
Description
Methyl 3,3,3-trifluoropropionate is an organic compound with the molecular formula C4H5F3O2. It is a colorless to almost colorless liquid with a boiling point of 95-96°C and a density of 1.241 g/cm³ . This compound is known for its high reactivity due to the presence of three fluorine atoms, making it a valuable reagent in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoropropionate can be synthesized through several methods. One common method involves the reaction of 3,3,3-trifluoropropionic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method includes the oxidation of 3,3,3-trifluoropropionaldehyde dimethoxyethane using hydrogen peroxide and a catalyst like vanadium pentoxide at elevated temperatures .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The product is then purified through distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoropropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoropropionic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like vanadium pentoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Trifluoropropionic acid.
Reduction: Trifluoropropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Methyl 3,3,3-trifluoropropionate is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates. This compound has been reported to improve the efficacy of active pharmaceutical ingredients (APIs) by modifying their pharmacokinetic properties.
Case Study : In a study involving the synthesis of novel anti-cancer agents, this compound was employed to create derivatives that exhibited improved potency against specific cancer cell lines compared to non-fluorinated analogs .
Agrochemical Applications
The compound is extensively used in the formulation of pesticides and herbicides. Its unique properties contribute to enhanced efficacy and stability in agricultural applications, which are crucial for improving crop yields.
Data Table: Agrochemical Formulations
Product Name | Active Ingredient | Application Type |
---|---|---|
Herbicide A | This compound | Weed control |
Insecticide B | This compound | Pest management |
Material Science
In material science, this compound is involved in developing advanced materials such as coatings and polymers. The fluorinated structure imparts chemical resistance and thermal stability to these materials.
Case Study : Research demonstrated that incorporating this compound into polymer matrices resulted in enhanced thermal stability and resistance to solvents compared to conventional non-fluorinated polymers .
Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry. It aids in the accurate quantification of fluorinated compounds in various samples through techniques such as gas chromatography (GC) and mass spectrometry (MS).
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoropropionate largely depends on its reactivity and the nature of the reactions it undergoes. The presence of fluorine atoms enhances its electrophilicity, making it a good candidate for nucleophilic substitution reactions. In biological systems, its derivatives can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
- Methyl 3,3,3-trifluoroacetate
- Methyl 2,2,2-trifluoroacetate
- Ethyl 3,3,3-trifluoropropionate
Comparison: Methyl 3,3,3-trifluoropropionate is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to methyl 3,3,3-trifluoroacetate, it has a longer carbon chain, which can influence its boiling point and solubility. Its reactivity is also different due to the position of the fluorine atoms, making it suitable for different types of chemical reactions .
Biological Activity
Methyl 3,3,3-trifluoropropionate (MTFP), with the chemical formula CHFO and CAS number 18830-44-9, is a fluorinated organic compound that has garnered attention for its potential applications in various fields, including as a solvent and in battery technology. This article explores the biological activity of MTFP, highlighting its properties, mechanisms of action, and relevant case studies.
MTFP is characterized by several notable properties that influence its biological activity:
- Molecular Weight : 142.08 g/mol
- Solubility : Highly soluble in water (7.92 mg/ml)
- Log P (Partition Coefficient) : Ranges from 1.09 to 2.37, indicating moderate lipophilicity.
- Absorption : High gastrointestinal absorption and permeability across biological membranes .
The biological activity of MTFP can be attributed to its structural characteristics, particularly the presence of trifluoromethyl groups. These groups enhance the compound's reactivity and interaction with biological systems.
1. Microbial Activity
Recent studies have demonstrated that MTFP can undergo microbial defluorination processes. For example, research showed that activated sludge communities could effectively biotransform trifluoropropionate compounds, achieving over 80% defluorination under aerobic conditions . This indicates potential for MTFP in bioremediation applications.
2. Insecticidal and Fungicidal Properties
In related research on fluorinated esters, compounds similar to MTFP exhibited insecticidal and fungicidal activities. Specifically, heterocyclic methyl esters derived from trifluoropropionate structures showed significant bioactivity against various insect species and plant pathogens . The structure-activity relationship analysis indicated that the trifluoromethyl group plays a critical role in enhancing biological efficacy.
Case Study 1: Electrolyte Applications
MTFP has been explored as a component in lithium-based battery electrolytes. Holoubek et al. utilized MTFP in a formulation with fluoroethylene carbonate (FEC) to improve the stability of lithium-metal batteries at low temperatures . The study highlighted how MTFP contributes to the electrochemical performance by enhancing ionic conductivity and reducing side reactions.
Case Study 2: Environmental Impact
A study focused on the environmental fate of MTFP revealed its potential for biodegradation under specific conditions. The research indicated that certain microbial communities could effectively degrade MTFP, suggesting that it may not persist indefinitely in natural environments . This finding is crucial for assessing the ecological risks associated with the use of fluorinated compounds.
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of MTFP:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3,3,3-trifluoropropionate, and how can reaction yields be improved?
Answer: Two primary methods are documented:
- Route 1: Esterification of 3,3,3-trifluoropropanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
- Route 2: Reaction of 3,3,3-trifluoropropionyl chloride with methanol, achieving ~82% yield. This method avoids water-sensitive intermediates and benefits from controlled stoichiometry (1:1.2 molar ratio of acyl chloride to methanol) .
Optimization Strategies:
- Use anhydrous conditions and inert gas (N₂/Ar) to suppress side reactions.
- Monitor reaction progress via ¹⁹F NMR to track fluorine-containing intermediates .
- Employ catalytic bases (e.g., pyridine) to neutralize HCl byproducts in Route 2 .
Q. What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular ion peaks (m/z 156 for C₄H₃F₃O₃) and detects trace impurities .
- Infrared (IR) Spectroscopy: Confirms ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-F bonds at ~1150–1250 cm⁻¹ .
Q. How should this compound be purified to achieve >98% purity for sensitive applications?
Answer:
- Distillation: Use fractional distillation under reduced pressure (boiling point ~90–95°C at 12 mmHg) to separate from unreacted starting materials .
- Chromatography: Employ silica gel column chromatography with hexane/ethyl acetate (4:1) for small-scale purification .
- Storage: Store in amber glass vials under inert gas at 4°C to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How does this compound (MTFP) perform as a solvent in lithium-ion battery electrolytes?
Answer: MTFP exhibits exceptional electrochemical stability:
- Oxidative Stability: >4.5 V vs. Li/Li⁺, making it suitable for high-voltage cathodes .
- Reductive Stability: Stable at 0.05 V vs. Li/Li⁺ due to its low electron affinity, preventing decomposition at the anode .
- Mechanistic Insight: Density Functional Theory (DFT) calculations predict a reductive stability limit of −0.01 V vs. Li/Li⁺, aligning with experimental cyclic voltammetry data .
Methodology:
- Use a 3-electrode cell with Li metal reference/counter electrodes and LiFSI salt (100 mM) to assess stability windows .
Q. What strategies resolve contradictions in thermal vs. electrochemical stability data for MTFP?
Answer: Discrepancies arise from differing degradation pathways:
- Thermal Degradation: MTFP decomposes at >150°C via ester hydrolysis or radical pathways. Monitor via thermogravimetric analysis (TGA) and IR .
- Electrochemical Degradation: Occurs at extreme potentials; use in situ Raman spectroscopy to detect intermediate species (e.g., LiF, CF₃ radicals) .
Best Practices:
- Cross-validate stability data using differential scanning calorimetry (DSC) and controlled-potential electrolysis .
Q. How can MTFP’s reactivity be leveraged in palladium-catalyzed cross-coupling reactions?
Answer: MTFP acts as a fluorinated building block in β-fluorocinnamate synthesis :
- Mechanism: Pd-catalyzed coupling of arylboronic acids with MTFP generates β-fluorocinnamates via transmetalation and reductive elimination .
- Optimization: Use Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in THF at 80°C for 12 hours .
Key Metrics:
Q. What computational methods predict MTFP’s behavior in novel solvent formulations?
Answer:
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to estimate oxidation/reduction potentials. For MTFP, computed oxidative stability is 6.17 V vs. Li/Li⁺, aligning with experimental cyclic voltammetry .
- Molecular Dynamics (MD): Simulate solvation structures with Li⁺ ions to optimize ionic conductivity in battery electrolytes .
Q. How do structural modifications of MTFP (e.g., aryl-substituted derivatives) affect bioactivity?
Answer: Derivatives like Methyl 2-(3-chlorophenyl)-3,3,3-trifluoropropionate (CAS 521) show enhanced lipophilicity and metabolic stability:
- Structure-Activity Relationship (SAR): Electron-withdrawing substituents (e.g., Cl, CF₃) improve resistance to esterase hydrolysis .
- Testing Protocol:
Properties
IUPAC Name |
methyl 3,3,3-trifluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGBATZKLCISOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382062 | |
Record name | Methyl 3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18830-44-9 | |
Record name | Methyl 3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3,3,3-trifluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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